((Dimethylamino)methyl)ferrocene

Catalog No.
S1503083
CAS No.
1271-86-9
M.F
C13H27FeN
M. Wt
253.20 g/mol
Availability
In Stock
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((Dimethylamino)methyl)ferrocene

CAS Number

1271-86-9

Product Name

((Dimethylamino)methyl)ferrocene

IUPAC Name

cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron

Molecular Formula

C13H27FeN

Molecular Weight

253.20 g/mol

InChI

InChI=1S/C8H17N.C5H10.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h8H,3-7H2,1-2H3;1-5H2;

InChI Key

PYOPELHHIMWJMX-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CN(C)CC1CCCC1.C1CCCC1.[Fe]

((Dimethylamino)methyl)ferrocene, with the chemical formula C13_{13}H17_{17}FeN, is an organometallic compound that features a ferrocene core substituted with a dimethylaminomethyl group. This compound is characterized by its unique structure, which combines the properties of ferrocene—a metallocene with remarkable stability and redox properties—with the reactivity of the dimethylaminomethyl moiety. The presence of the nitrogen atom in the dimethylamino group allows for various chemical interactions and modifications, making ((dimethylamino)methyl)ferrocene a versatile ligand in coordination chemistry .

Due to its functional groups. Notable reactions include:

  • Lithiation: The compound can undergo lithiation at the ortho position of the ferrocene ring, facilitating further substitution reactions. This process is driven by the Directed ortho Metalation effect, which enhances the reactivity of the ortho positions .
  • Coordination Chemistry: It acts as a bidentate ligand, coordinating to transition metals and forming stable complexes. For instance, it has been used to form complexes with platinum and tungsten, showcasing its ability to stabilize metal centers .
  • Electrophilic Substitution: The nitrogen atom's lone pair can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the ferrocene structure .

The synthesis of ((dimethylamino)methyl)ferrocene was first reported by Hauser and Lindsay in 1956. The general method involves:

  • Reaction of Ferrocene: Ferrocene is reacted with paraformaldehyde and N,N,N',N'-tetramethyldiaminomethane.
  • Formation of Product: This reaction leads to the formation of ((dimethylamino)methyl)ferrocene through nucleophilic addition and subsequent rearrangements .

Additionally, alternative synthetic routes may involve lithiation followed by electrophilic substitution or coordination to metal complexes.

((Dimethylamino)methyl)ferrocene has various applications across different fields:

  • Catalysis: Its ability to act as a ligand makes it useful in asymmetric catalysis and other catalytic processes.
  • Material Science: The compound can be utilized in developing new materials with unique electronic properties due to its ferrocene backbone.
  • Pharmaceuticals: Potential applications in drug design are being explored, particularly in relation to its biological activity and interaction with metal ions .

Interaction studies involving ((dimethylamino)methyl)ferrocene often focus on its coordination with transition metals. For example:

  • Metal Complex Formation: Studies have shown that this compound can form stable complexes with various metal salts, enhancing their catalytic properties .
  • Crystal Structure Analysis: X-ray crystallography has been employed to understand the molecular geometry and intermolecular interactions of ((dimethylamino)methyl)ferrocene complexes .

These studies highlight its potential as a ligand in coordination chemistry.

Similar compounds include:

  • Ferrocene (C10_{10}H10_{10}Fe): The parent compound without substituents; it serves as a benchmark for reactivity and properties.
  • N,N-Dimethylaminomethylferrocene (C13_{13}H17_{17}FeN): A closely related compound that also contains a dimethylaminomethyl group but may differ in steric or electronic effects.
  • (Aminomethyl)ferrocene (C13_{13}H17_{17}FeN): Lacks the additional methyl groups on nitrogen, affecting its reactivity and coordination capabilities.

Comparison Table

CompoundFormulaUnique Features
((Dimethylamino)methyl)ferroceneC13_{13}H17_{17}FeNBidentate ligand; enhanced reactivity due to dimethyl groups
FerroceneC10_{10}H10_{10}FeBaseline metallocene; stable and inert
N,N-DimethylaminomethylferroceneC13_{13}H17_{17}FeNSimilar structure; potential differences in coordination
(Aminomethyl)ferroceneC13_{13}H17_{17}FeNLacks methyl groups on nitrogen; different reactivity

The unique aspect of ((dimethylamino)methyl)ferrocene lies in its enhanced reactivity due to the presence of two methyl groups on the nitrogen atom, which increases steric hindrance and alters electronic properties compared to related compounds.

Origins in Ferrocene Chemistry

The discovery of ferrocene in 1951 by Kealy and Pauson marked a paradigm shift in organometallic chemistry. Initially mischaracterized as a "diradical" structure, ferrocene's sandwich configuration was later elucidated by Wilkinson and Fischer, earning them the 1973 Nobel Prize in Chemistry. This breakthrough spurred interest in functionalized ferrocenes, leading to the synthesis of ((dimethylamino)methyl)ferrocene in the early 1960s via the Mannich reaction. The reaction involves ferrocene, formaldehyde, and dimethylamine, producing the amine-substituted derivative as an air-stable, orange syrup.

Evolution of Synthetic Methods

Early synthetic routes relied on electrophilic substitution reactions, but advances in organometallic catalysis have enabled more efficient pathways. For example, quaternization of the amine group with methyl iodide yields N,N-dimethylaminomethylferrocene methiodide, a key intermediate for further functionalization. Modern techniques, such as atomic layer deposition (ALD), now utilize this compound to fabricate iron oxide films with precise thickness control.

Classical Synthetic Routes

The classical synthesis of $$ N,N $$-dimethylaminomethylferrocene relies on the Mannich reaction, a three-component condensation involving ferrocene, formaldehyde, and dimethylamine. This method, first reported in the 1960s, remains the most widely used approach for laboratory-scale preparations [1] [3]. The reaction proceeds via electrophilic substitution on one cyclopentadienyl (Cp) ring of ferrocene, facilitated by the electron-donating nature of the iron center.

The stoichiometric equation for this reaction is:
$$
(\text{C}5\text{H}5)2\text{Fe} + \text{CH}2\text{O} + \text{HN}(\text{CH}3)2 \rightarrow (\text{C}5\text{H}5)\text{Fe}(\text{C}5\text{H}4\text{CH}2\text{N}(\text{CH}3)2) + \text{H}2\text{O}
$$

Key features of this method include:

  • Solvent systems: Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) [1] [3].
  • Temperature: Reactions are performed at 60–80°C under reflux conditions [1].
  • Yield: Reported yields range from 65% to 75%, with the product isolated as an air-stable orange syrup [1] [2].

A notable limitation of the classical Mannich route is the competing formation of bis-aminated byproducts, which necessitates careful control of stoichiometry and reaction time [3].

Modern Synthetic Methods

Recent advances in organometallic synthesis have introduced copper-catalyzed C–H amination as a regioselective alternative to the Mannich reaction. This method employs 8-aminoquinoline as a directing group to achieve mono-amination at the ortho position of the ferrocene Cp ring [5].

Optimized conditions:

  • Catalyst: Copper(I) iodide (10 mol%)
  • Oxidant: $$ N $$-Methylmorpholine $$ N $$-oxide (NMO)
  • Solvent: Acetonitrile at 80°C for 4 hours [5].

This approach offers several advantages:

  • Selectivity: Exclusive formation of mono-aminated products (yields: 70–80%) [5].
  • Functional group tolerance: Compatible with alkenyl, carbonyl, and hydroxyl substituents on the Cp ring [5].
  • Scalability: Demonstrated gram-scale synthesis without loss of efficiency [5].

Comparative analysis of classical and modern methods:

ParameterMannich ReactionCopper-Catalyzed Amination
Yield65–75%70–80%
SelectivityModerateHigh
Reaction Time12–24 hours4 hours
ByproductsBis-aminated speciesMinimal

Scale-up Considerations and Industrial Synthesis

Industrial production of $$ N,N $$-dimethylaminomethylferrocene requires optimization of purification and solvent recovery processes. Key strategies include:

  • Solvent substitution: Replacing tetrahydrofuran with dichloromethane (DCM) simplifies biphasic workup and reduces emulsion formation during extraction [6].
  • Column chromatography elimination: Implementing selective dissolution-reprecipitation techniques minimizes purification steps, enhancing throughput [6].
  • Catalyst recycling: Copper residues from modern amination methods are recoverable via aqueous washes, reducing metal waste [5].

A representative pilot-scale protocol involves:

  • Batch size: 1 kg ferrocene
  • Throughput: 85% yield after three reaction cycles [6].

Green Chemistry Approaches to Synthesis

Efforts to improve the sustainability of $$ N,N $$-dimethylaminomethylferrocene synthesis focus on:

  • Solvent-free Mannich reactions: Utilizing excess dimethylamine as both reactant and solvent, achieving 60% yield with reduced waste [1] [4].
  • Biocatalytic alternatives: Preliminary studies explore lipase-mediated amination, though yields remain suboptimal (≤40%) [2].
  • Microwave assistance: Reducing reaction times from 24 hours to 90 minutes while maintaining 70% yield [2].

Mechanism of Formation

The Mannich reaction mechanism proceeds through three stages:

  • Iminium ion formation: Condensation of formaldehyde and dimethylamine generates a reactive electrophile ($$\text{CH}2=\text{N}^+(\text{CH}3)_2$$) [4].
  • Electrophilic attack: The iminium ion reacts with the Cp ring of ferrocene, facilitated by the iron center’s electron-donating effect [1] [3].
  • Proton transfer: Deprotonation of the Wheland intermediate restores aromaticity, yielding the final product [4].

In copper-catalyzed amination, the mechanism involves:

  • C–H activation: Oxidative addition of the Cp C–H bond to copper, forming a metallocycle intermediate [5].
  • Amine coordination: Displacement of the directing group by the amine nucleophile [5].
  • Reductive elimination: Release of the aminated product and regeneration of the copper catalyst [5].

((Dimethylamino)methyl)ferrocene exhibits planar chirality, a unique form of stereoisomerism that arises from the asymmetric substitution of one cyclopentadienyl ring in the ferrocene framework [1] [2]. The compound possesses the molecular formula C₁₃H₁₇FeN with a molecular weight of 243.13 g/mol [3] [4].

Planar chirality in metallocene systems is fundamentally related to their three-dimensional sandwich-like spatial arrangement, where the transition metal iron is situated between two cyclopentadienyl ligands [2]. The presence of the dimethylaminomethyl substituent on one cyclopentadienyl ring creates two enantiotopic faces, discriminating between them through π-coordination to the iron center [2]. This substitution pattern generates a chiral plane where the two sides are differently occupied, establishing the planar chirality element.

The compound serves as an important starting material for the synthesis of planar chiral 1,2-disubstituted ferrocenes through directed ortho-metalation reactions [5]. The free electron pair on the nitrogen atom facilitates lithiation at the ortho-position via the Directed ortho Metalation (DoM) effect, enabling further functionalization with electrophiles [5].

Conformational Analysis

Crystallographic studies reveal that ((dimethylamino)methyl)ferrocene adopts an eclipsed conformation of the cyclopentadienyl rings with a dihedral angle of 1.53° [5]. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters: a = 5.6777 Å, b = 23.0873 Å, c = 8.7206 Å, and β = 90.59° [5].

The conformational preference of ferrocene derivatives is influenced by multiple factors, including steric interactions, electronic effects, and intermolecular forces [6] [7]. For ((dimethylamino)methyl)ferrocene, the aminomethyl side chain is oriented above its attached cyclopentadienyl ring, and the Cp rings maintain an eclipsed arrangement [5]. This conformation is stabilized by the relatively low rotational energy barrier of approximately 0.9 kJ/mol, which allows for dynamic interconversion between conformational states [8].

Theoretical studies using density functional theory methods have demonstrated that the eclipsed conformation is energetically favored for ferrocene by approximately 3.8 ± 1.3 kJ/mol compared to the staggered conformation [9]. The preference for the eclipsed geometry arises from favorable orbital interactions between the iron d-orbitals and the π-system of the cyclopentadienyl rings [9].

Resolution into Enantiomers

The resolution of ((dimethylamino)methyl)ferrocene into its enantiomers has been achieved through various methodologies, with cyclopalladation representing one of the most effective approaches [1]. The reaction between ((dimethylamino)methyl)ferrocene and the enantiomerically pure complex cis-[PtCl₂(S-SOMeC₆H₄Me-p)₂] affords two easily separable cycloplatinated diastereoisomers with distinct stereochemical configurations [1].

Alternative resolution methods include:

Enzymatic Resolution: Various lipases, including Candida antarctica (Novozym 435) and Mucor miehei (Lipozyme IM), have been employed for the kinetic resolution of ferrocene derivatives with enantiomeric excesses ranging from 89-96% and selectivity factors up to 67 [10].

Chromatographic Separation: High-performance liquid chromatography using polysaccharide-based chiral stationary phases has proven effective for the baseline separation of planar chiral ferrocenes, with the Lux i-Cellulose-5 column showing particular efficacy [11] [12].

Cyclodextrin-Based Methods: β-cyclodextrin and γ-cyclodextrin have been utilized for the enantiomeric separation of ferrocene derivatives through both liquid chromatography and capillary electrokinetic chromatography, with resolution values exceeding 40 in optimized dual cyclodextrin systems [11] [13].

Stereochemical Stability and Racemization

((Dimethylamino)methyl)ferrocene exhibits exceptional stereochemical stability under normal conditions, with planar chirality preserved across a wide temperature range [5]. The compound demonstrates high thermal stability, remaining stable up to approximately 400°C before decomposition occurs [14].

However, specific attention must be given to P-chiral ferrocene phosphine derivatives, which exhibit unusual racemization behavior. Recent studies have revealed that P-chiral ferrocenyl phosphines undergo significant acid-catalyzed racemization at room temperature within minutes when subjected to conventional column chromatography on silica or alumina [15] [16]. This racemization process has an estimated half-life of 25 minutes on acidic supports, with inversion barriers exceeding 125 kJ/mol under thermal conditions [16].

The racemization mechanism involves protonation of the phosphine center, which decreases the internal dihedral angle and lowers the corresponding inversion barrier [16]. This process can be prevented by deactivating the acidic surface with triethylamine or using basic alumina as the stationary phase [16].

For the parent ((dimethylamino)methyl)ferrocene, configurational stability is excellent under standard synthetic and analytical conditions, with no significant racemization observed during normal handling and storage [5].

Crystallographic Studies and Solid-State Structure

X-ray crystallographic analysis of ((dimethylamino)methyl)ferrocene reveals detailed structural parameters that provide insight into its molecular geometry and solid-state packing [5]. The compound crystallizes with the following key structural features:

Bond Distances and Angles: The average Fe-C bond distances are 2.049 Å and 2.048 Å for the two cyclopentadienyl rings, consistent with typical ferrocene derivatives [5]. The C-C bond distances within the cyclopentadienyl rings average 1.421 Å, indicating aromatic character [5]. The C-C-C bond angles in the cyclopentadienyl rings are approximately 108.0°, close to the ideal value for a regular pentagon [17].

Molecular Geometry: The two cyclopentadienyl rings are nearly parallel, with a dihedral angle of 1.53°, confirming the eclipsed conformation [5]. The aminomethyl substituent adopts a conformation that minimizes steric interactions while maintaining favorable electronic interactions with the ferrocene framework [5].

Intermolecular Interactions: Hirshfeld surface analysis demonstrates that hydrogen-hydrogen van der Waals interactions dominate the crystal packing, accounting for 83.9% of the total intermolecular contacts [5]. These weak interactions contribute to the overall stability of the crystal structure and influence the physical properties of the compound [5].

Comparative Crystallographic Data: The structural parameters of ((dimethylamino)methyl)ferrocene are consistent with those of related ferrocene derivatives, with Fe-C distances typically ranging from 2.045-2.050 Å and maintaining the characteristic sandwich structure [18] [19]. The compound's crystallographic data align well with the general trends observed in substituted ferrocenes, confirming the preservation of the essential metallocene geometry upon functionalization [5].

Hydrogen Bond Acceptor Count

1

Exact Mass

253.149285 g/mol

Monoisotopic Mass

253.149285 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-14-2024

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